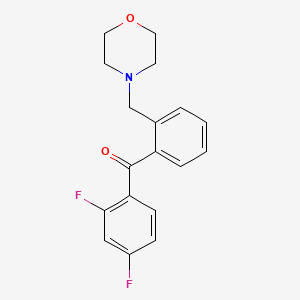

2,4-Difluoro-2'-morpholinomethyl benzophenone

Descripción general

Descripción

2,4-Difluoro-2’-morpholinomethyl benzophenone is a crystalline solid that belongs to the group of photoreactive benzophenone-based compounds. It has a molecular formula of C18H17F2NO2 and a molecular weight of 317.34. This compound is known for its unique chemical structure, which includes two fluorine atoms and a morpholinomethyl group attached to a benzophenone core .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-morpholinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 2-(morpholinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 2,4-Difluoro-2’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

2,4-Difluoro-2’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

Biology: Employed in the study of protein-ligand interactions and as a crosslinking agent in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of photoreactive drugs.

Industry: Utilized in the production of advanced materials, such as photoreactive coatings and adhesives

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-2’-morpholinomethyl benzophenone involves its ability to absorb ultraviolet light and generate reactive intermediates, such as free radicals. These intermediates can initiate various chemical reactions, including polymerization and crosslinking. The compound’s molecular targets include unsaturated bonds in polymers and functional groups in biomolecules. The pathways involved in its action are primarily photochemical in nature .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Difluorobenzophenone

- 2,4-Dichloro-2’-morpholinomethyl benzophenone

- 2,4-Difluoro-4’-morpholinomethyl benzophenone

Uniqueness

2,4-Difluoro-2’-morpholinomethyl benzophenone is unique due to the presence of both fluorine atoms and a morpholinomethyl group, which confer distinct photoreactive properties and chemical reactivity. Compared to similar compounds, it offers enhanced stability and reactivity under photochemical conditions, making it particularly valuable in applications requiring precise control over chemical reactions .

Actividad Biológica

2,4-Difluoro-2'-morpholinomethyl benzophenone (CAS No. 898751-13-8) is a synthetic organic compound characterized by its unique structure, which includes a benzophenone moiety with two fluorine atoms and a morpholinomethyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 295.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the morpholine ring enhances its binding affinity to specific receptors and enzymes, potentially leading to significant biological effects. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases and may also exhibit properties as an allosteric modulator.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies conducted on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the IC50 values for different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant antibacterial activity, suggesting potential for development as a new therapeutic agent.

- Cancer Cell Line Study : In a research article from Cancer Letters, the compound was tested on MCF-7 and HeLa cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the binding interactions of the compound with specific protein targets involved in cancer progression. Molecular docking studies indicated favorable binding affinities, supporting its potential as a lead compound for drug development.

Q & A

Q. Basic: What are the key synthetic strategies for preparing 2,4-difluoro-2'-morpholinomethyl benzophenone?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce substituents. For example:

- Friedel-Crafts acylation with morpholine-containing benzoyl chloride derivatives and fluorinated aromatic rings (e.g., 2,4-difluorobenzene) under Lewis acid catalysis (AlCl₃ or FeCl₃) .

- Morpholine incorporation via nucleophilic substitution or reductive amination on pre-functionalized benzophenone intermediates (e.g., chloromethyl derivatives) .

Key considerations : Purification using column chromatography or recrystallization (ethanol/water) to achieve >97% purity, as noted for similar difluorobenzophenones .

Q. Basic: How can spectroscopic techniques validate the structure of this compound?

- NMR :

- ¹H NMR : Peaks for fluorine-adjacent protons (δ 6.8–7.5 ppm) and morpholine methylene protons (δ 3.5–3.7 ppm).

- ¹³C NMR : Carbonyl signal (δ ~195 ppm) and fluorine-induced deshielding in aromatic carbons .

- FTIR : C=O stretch (~1650 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and morpholine C-N vibrations (~1200 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (e.g., ~305 g/mol for C₁₉H₁₆F₂NO₂) .

Q. Advanced: What experimental contradictions exist in optimizing photocatalytic reduction of this benzophenone derivative?

Studies on benzophenone analogs reveal conflicting optimal conditions:

- Catalyst loading : TiO₂-P25 at 2 g/L maximizes benzhydrol yield for low substrate concentrations (0.5 mM), but higher loads cause aggregation, reducing efficiency .

- Solvent effects : Acetone (diffusion coefficient 1.3×10⁻¹⁰ m²/s) enhances diffusion vs. ethanol (0.9×10⁻¹⁰ m²/s), but ethanol minimizes side reactions in polar media .

Resolution : Use a factorial design to balance substrate concentration, catalyst dispersion, and solvent polarity .

Q. Advanced: How does the morpholinomethyl group influence receptor binding in neurological studies?

The morpholine moiety enhances hydrogen-bonding interactions with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors), as seen in benzodiazepine derivatives .

- Structure-activity relationship (SAR) : Fluorine atoms increase lipophilicity (logP ~3.2), improving blood-brain barrier penetration, while morpholine optimizes solubility (cLogS ~-3.5) .

Methodology : Radioligand binding assays (e.g., ³H-flunitrazepam displacement) and molecular docking simulations (AutoDock Vina) to map binding pockets .

Q. Basic: What safety precautions are critical when handling this compound?

- Toxicity : Benzophenones may exhibit endocrine disruption (IC₅₀ ~10 μM in GnRH neuron assays) and potential carcinogenicity .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid UV exposure (risk of photodegradation to reactive intermediates) .

- Waste disposal : Incinerate or treat with activated carbon to adsorb aromatic byproducts .

Q. Advanced: How do solvation effects impact the optical properties of this compound?

- Solvatochromism : The carbonyl group exhibits a redshift (~20 nm) in polar solvents (acetonitrile vs. hexane) due to dipole-dipole interactions .

- Hydrogen bonding : Water titration into acetonitrile solutions splits the ν(C=O) IR band into two subbands (lifetimes ~7.7 ps), indicating transient H-bonding with solvent or self-aggregation .

Applications : Use time-resolved FTIR to monitor dynamic solvation in drug delivery systems .

Q. Basic: What are the primary applications in biochemical research?

- Fluorescent probes : Analogous to 2-amino-4’-fluorobenzophenone, this compound may label DNA/RNA via intercalation or minor-groove binding (λₑₓ ~350 nm, λₑₘ ~450 nm) .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .

Q. Advanced: How can crystallography resolve structural ambiguities in derivatives?

- Single-crystal XRD : Resolve dihedral angles between fluorophenyl and morpholine rings (e.g., ~57° in similar compounds ).

- Packing analysis : Identify intermolecular H-bonds (O–H⋯O) and π-π stacking (3.5–4.0 Å) to predict stability and polymorphism .

Q. Basic: What chromatographic methods ensure purity in synthesis?

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .

- TLC : Rf ~0.5 in ethyl acetate/hexane (1:3) with UV visualization .

Q. Advanced: What computational models predict diffusion in polymeric matrices?

- Fickian diffusion : Fit absorption data to estimate diffusion coefficients (D ~1×10⁻¹⁰ m²/s in PDMS) .

- MD simulations : Use GROMACS to model benzophenone-PDMS interactions, focusing on free energy barriers .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFJTKCYMIOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643562 | |

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-13-8 | |

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.